Di-o-tolylmercury
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Overview
Description
Preparation Methods
Di-o-tolylmercury can be synthesized through the reaction of mercury(II) acetate with o-tolylmagnesium bromide in an ether solution. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of o-tolylmagnesium bromide by reacting o-tolyl bromide with magnesium in dry ether.
- Addition of mercury(II) acetate to the o-tolylmagnesium bromide solution.
- Isolation and purification of the resulting this compound by recrystallization .
Chemical Reactions Analysis
Di-o-tolylmercury undergoes various chemical reactions, including:
Substitution Reactions: It reacts with stannous chloride to form di-o-tolyltin dichloride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Complex Formation: This compound can form complexes with other metal ions and ligands, which can alter its chemical behavior.
Scientific Research Applications
Di-o-tolylmercury has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-o-tolylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction can disrupt cellular functions and lead to toxic effects. The compound can also interfere with cellular signaling pathways and oxidative stress responses, contributing to its overall toxicity .
Comparison with Similar Compounds
Di-o-tolylmercury is similar to other organomercury compounds such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Methylmercury
- Ethylmercury
Compared to these compounds, this compound is unique due to its specific structural arrangement and reactivity. Its ability to form complexes with other metals and its distinct substitution reactions make it a valuable compound for specialized research .
Properties
CAS No. |
616-99-9 |
---|---|
Molecular Formula |
C14H14Hg |
Molecular Weight |
382.85 g/mol |
IUPAC Name |
bis(2-methylphenyl)mercury |
InChI |
InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3; |
InChI Key |
MXBDBDZPEVJJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2C |
Origin of Product |
United States |
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